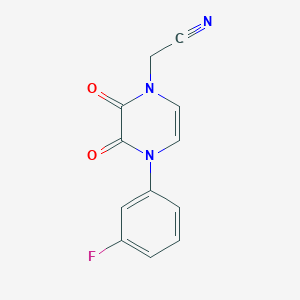

2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

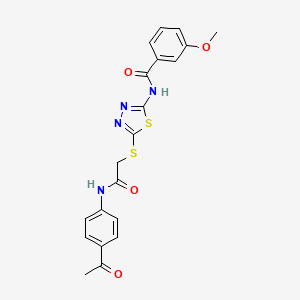

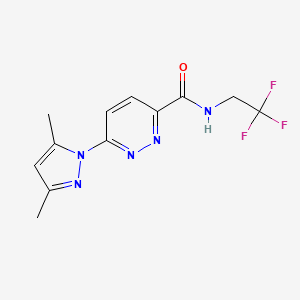

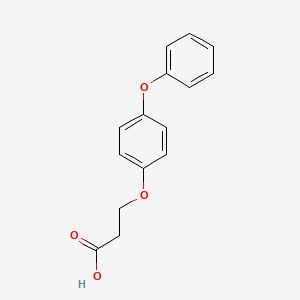

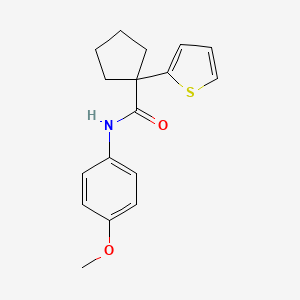

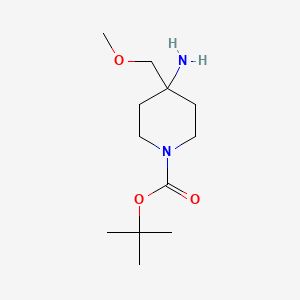

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring, fluorophenyl group, and nitrile group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo reactions such as hydrolysis or reduction, and the fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could affect its polarity, and the fluorophenyl group could influence its hydrophobicity .Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds synthesized from the reaction of various chemicals including 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile have been evaluated for their antimicrobial and anticancer properties. These studies have shown that such compounds exhibit significant antibacterial and antitumor activities, highlighting their potential in developing new therapeutic agents. The structural elucidation of these compounds is based on spectral data and elemental analysis, providing insights into their chemical properties and mechanisms of action (Elewa et al., 2021).

Antioxidant Activity

Another application involves the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety using this compound as a key intermediate. These compounds have been evaluated for their antioxidant properties, with some showing activity nearly equivalent to that of ascorbic acid. This research points to the potential of these compounds in combating oxidative stress-related diseases (El‐Mekabaty, 2015).

Sensing Applications

The compound has also found applications in the development of colorimetric and fluorometric sensors for detecting the Lewis acidity of metal ions in aprotic solutions. This utility is based on the modulation of UV/vis absorption and fluorescence spectroscopic properties upon metal-ion complexation, indicating its potential in analytical chemistry for monitoring metal ion concentrations and activities (Hirano et al., 2010).

Asymmetric Synthesis

Furthermore, the asymmetric synthesis of atropisomeric 6-Aryl Pyrazinones via an unusual chirality transfer process, utilizing compounds similar to this compound, has been explored. This approach demonstrates the potential of such compounds in the stereoselective synthesis of pyrazinones, offering valuable insights into mechanisms of chirality transfer and the stabilization of atropisomers (Tulinsky et al., 1999).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2/c13-9-2-1-3-10(8-9)16-7-6-15(5-4-14)11(17)12(16)18/h1-3,6-8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRAMEYVKIDUOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2727506.png)

![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2727518.png)

![methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2727520.png)

![2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2727521.png)

![3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727522.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2727524.png)